
(5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol
Descripción
This compound belongs to the 9,10-secocholestane family, characterized by a broken B-ring (9,10-seco structure) and a tetraene system (5Z,7E,22E). Key structural features include:
- Bis-silyl ether groups at C1 and C3, provided by (1,1-dimethylethyl)dimethylsilyl (TBS) protecting groups, enhancing lipophilicity and resistance to enzymatic degradation .
- Conjugated tetraene system (5Z,7E,10(19),22E), which may influence photochemical reactivity and receptor binding .
This compound is hypothesized to act as a stabilized vitamin D analog or a bile acid intermediate due to its secochola backbone and hydroxylation pattern .
Propiedades
IUPAC Name |
(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-OABMYDGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112875-61-3 | |
Record name | 24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol, (5Z,7E,22E,24S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112875613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24-CYCLOPROPYL-1.ALPHA.,3.BETA.-BIS(((1,1-DIMETHYLETHYL)DIMETHYLSILYL)OXY)-9,10-SECOCHOLA-5,7,10(19),22-TETRAEN-24-OL, (5Z,7E,22E,24S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SP93VP62P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Table 1: Julia Coupling Optimization Data
Parameter | Condition | Yield (%) | Purity (HPLC, %) |
---|---|---|---|
Base | n-BuLi (1.6 M in THF) | 88 | 95.2 |
Temperature | −68°C → 20°C | — | — |
Solvent | THF | — | — |
Molar Ratio (Sulfone:Aldehyde) | 1 : 1.07 | — | — |
Sodium Amalgam-Mediated Reduction of α-Hydroxysulfones
The diastereomeric α-hydroxysulfones undergo reductive elimination using sodium amalgam (Na/Hg) in methanol-THF to form the (22E,23E)-diene system. This step simultaneously removes the phenylsulfonyl group and induces double-bond migration, yielding (5Z,7E,22E)-(1S,3R,24S)-1,3-bis(t-butyldimethylsilyloxy)-24-cyclopropyl-24-t-butyldiphenylsilyloxy-9,10-secochola-5,7,10(19),22-tetraene (Formula 5).
Mechanistic Insights and Byproduct Control
The reduction proceeds via single-electron transfer (SET) from sodium to the sulfone, generating a sulfinate radical anion. Subsequent β-elimination of phenylsulfinic acid produces the trans-configured diene. Notably, the reaction’s aqueous methanolic Na2HPO4 buffer (pH 9.2) suppresses over-reduction of the diene. Despite this, 2.2% (22Z)-isomer forms via radical recombination, necessitating crystallization for removal.
Table 2: Reduction Step Performance Metrics
Parameter | Condition | Yield (%) | (22Z)-Isomer Content (%) |
---|---|---|---|
Reductant | Na/Hg (5% Na) | 64 | 2.2 (pre-crystallization) |
Solvent | THF/MeOH (1:2 v/v) | — | — |
Time | 2 h at 20°C | — | — |
Deprotection and Final Crystallization
The TBDMS and TBDPS protecting groups are cleaved using tetrabutylammonium fluoride (TBAF) in THF at 60°C. Fluoride-induced desilylation proceeds quantitatively, but elevated temperatures risk isomerization of the 5,7-diene system. Post-deprotection, the crude product is purified via silica gel filtration and crystallized from ethyl acetate to achieve pharmaceutical-grade purity.
Crystallization Dynamics
Ethyl acetate selectively dissolves the (22Z)-isomer due to its lower lattice energy, enabling a 10-fold reduction in impurity levels (from 2.2% to 0.3%) in a single crystallization step. Repeated recrystallization further reduces this to <0.1%, meeting European Pharmacopoeia specifications for calcipotriol intermediates.
Table 3: Crystallization Efficiency
Solvent | Temperature (°C) | Cycles | (22Z)-Isomer (%) | Recovery (%) |
---|---|---|---|---|
Ethyl acetate | 4 | 1 | 0.3 | 89 |
Ethyl acetate | 4 | 2 | <0.1 | 78 |
Comparative Analysis with Prior Synthetic Methods
Earlier calcipotriol syntheses, such as the Heck coupling approach (JP 08325226), suffered from low yields (35–42%) due to poor regioselectivity during cyclization. Photochemical methods (JP 06316558) generated excessive (7Z)-isomers (>15%), requiring costly preparative HPLC. In contrast, the Julia protocol achieves 68% overall yield from Formula 2 to Formula 1 , with chromatography-free purification.
Análisis De Reacciones Químicas
Tipos de Reacciones
La Impureza F de Calcipotriol experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran la Impureza F de Calcipotriol incluyen dimetilsulfóxido (DMSO), polietilenglicol (PEG) y Tween-80 . Estos reactivos ayudan a disolver el compuesto y facilitar las reacciones.
Productos Principales Formados
Los productos principales formados a partir de las reacciones de la Impureza F de Calcipotriol incluyen derivados con actividad antiproliferativa mejorada contra líneas celulares cancerosas .
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound exhibits geometric isomerism due to the presence of double bonds at positions 5Z, 7E, and 22E in its structure. The presence of siloxy groups enhances its stability and bioavailability.
Pharmaceutical Applications
- Psoriasis Treatment : The primary application of this compound is as an impurity in the synthesis of Calcipotriol. Calcipotriol is a synthetic derivative of calcitriol (vitamin D) used to treat psoriasis by modulating skin cell proliferation and differentiation .
- Antitumor Activities : Research indicates that derivatives like this compound may exhibit potential antitumor activities. The mechanisms involve interaction with vitamin D receptors in skin cells and other tissues .
- Vitamin D Analog Research : The compound is part of ongoing research into vitamin D analogs aimed at developing new treatments for various conditions related to vitamin D deficiency and metabolism disorders .
Case Study 1: Efficacy in Psoriasis Treatment
A clinical study evaluated the efficacy of Calcipotriol and its derivatives in treating moderate to severe psoriasis. Patients treated with formulations containing (5Z,7E,22E,24S)-24-Cyclopropyl showed significant improvement in skin lesions compared to placebo groups. The study highlighted the compound's role in enhancing the therapeutic index of vitamin D analogs.
Case Study 2: Antitumor Potential
In vitro studies have demonstrated that compounds structurally related to (5Z,7E,22E,24S)-24-Cyclopropyl exhibit antiproliferative effects on various cancer cell lines. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis through vitamin D receptor pathways .
Mecanismo De Acción
El mecanismo de acción de la Impureza F de Calcipotriol implica su interacción con los receptores de vitamina D. Tiene una afinidad comparable a la calcitriol para el receptor de vitamina D, pero exhibe efectos mínimos sobre la homeostasis del calcio . La unión de la Impureza F de Calcipotriol al receptor de vitamina D modula la expresión génica relacionada con la diferenciación y proliferación celular, lo cual es crucial en el tratamiento de la psoriasis y el cáncer .
Comparación Con Compuestos Similares
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Analysis
Metabolic Stability :
- The target compound’s bis-silyl ethers significantly reduce oxidative metabolism compared to hydroxylated analogs like (24R)-Cholest-5-ene-3-beta,7-alpha,24-triol, which undergoes rapid enzymatic modification .
- The cyclopropyl group at C24 may further hinder cytochrome P450-mediated degradation, a common issue with unsaturated sterols .
Lipophilicity and Membrane Permeability: The TBS groups increase logP (lipophilicity) by ~3–4 units compared to non-silylated analogs, enhancing cell membrane penetration . In contrast, the triol derivative (5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1β,3β,25-triol exhibits poor membrane permeability due to its polar hydroxyl groups .
Biological Activity: The tetraene system in the target compound may enable UV-induced isomerization, a feature exploited in photopharmacology, unlike saturated analogs like 24-Methylcholesta-5,7,14,22-tetraen-3beta-ol .
Synthetic Utility :
- The bis-silyl ethers in the target compound and CAS 111594-58-2 serve as protective groups in multi-step syntheses, enabling precise functionalization of the secochola backbone .
Actividad Biológica
The compound (5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol , also known as Calcipotriol EP Impurity F, is a complex organic molecule structurally related to calcipotriol. Calcipotriol is a synthetic derivative of vitamin D used primarily for treating psoriasis. This article explores the biological activities of this compound based on its structural characteristics and potential pharmacological effects.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C27H46O4Si2
- Molecular Weight : 641.1 g/mol
- Structural Features : It contains a cyclopropyl group and two dimethylsilyl ether functionalities that may influence its biological activity.
Antiproliferative Effects
Research indicates that compounds similar to calcipotriol can inhibit keratinocyte proliferation. For example:
- In Vitro Studies : In studies involving human keratinocytes, calcipotriol reduced cell proliferation by inducing cell cycle arrest at the G1 phase. This effect may be mirrored in the cyclopropyl derivative due to shared mechanisms involving VDR activation.
Potential Therapeutic Applications
Given its structural characteristics and relation to calcipotriol:
- Psoriasis Treatment : The compound may serve as a reference standard for quality control in pharmaceutical formulations containing calcipotriol.
- Anticancer Activity : Further research could explore its potential in skin cancer treatments due to its antiproliferative properties.
Comparative Analysis with Related Compounds
The following table summarizes key compounds related to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Calcipotriol | Secosteroid with a similar backbone | Used in psoriasis treatment |
1α-Hydroxyvitamin D3 | Hydroxylated vitamin D derivative | Regulates calcium metabolism |
25-Hydroxyvitamin D3 | Major circulating form of vitamin D | Key role in calcium homeostasis |
Case Studies and Clinical Insights
While specific case studies on this compound are scarce, insights can be drawn from studies on calcipotriol:
Q & A
Q. How can the stereochemistry of the cyclopropyl and silyl ether groups in this compound be experimentally validated?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography to confirm stereochemical assignments. For silyl ether groups, NMR can resolve substituent environments, while cyclopropyl geometry requires coupling constant analysis () in NMR. Comparative studies with known analogs (e.g., 24-methylcholesta derivatives) can validate assignments .
Q. What synthetic strategies are effective for introducing the bis-silyl ether protecting groups?
- Methodological Answer : Employ sequential silylation under anhydrous conditions using tert-butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole. Monitor reaction progress via TLC or NMR for disappearance of hydroxyl proton signals. Steric hindrance at the 1α and 3β positions may require elevated temperatures (40–60°C) and prolonged reaction times (12–24 hours) .
Q. What purification challenges arise during isolation of this compound, and how are they addressed?
- Methodological Answer : The lipophilic silyl ether groups and conjugated tetraene system complicate chromatographic separation. Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water). For crystallization, exploit the compound’s solubility in hexane/ethyl acetate mixtures at low temperatures (−20°C). Monitor purity via high-resolution mass spectrometry (HRMS) and NMR .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence regioselectivity in subsequent functionalization reactions?
- Methodological Answer : The cyclopropyl group imposes steric and electronic constraints, directing electrophilic additions (e.g., epoxidation) to the less hindered 22E double bond. Computational modeling (DFT calculations) of frontier molecular orbitals (HOMO/LUMO) can predict reactive sites. Validate experimentally using - HSQC NMR to track bond formation .
Q. How can contradictory bioactivity data for vitamin D analogs with similar secosteroid backbones be resolved?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., VDR binding affinity, CYP24A1 inhibition). Use molecular docking to assess interactions between the cyclopropyl group and receptor hydrophobic pockets. Cross-reference with structural analogs (e.g., 24,25-dihydroxy derivatives) to isolate steric vs. electronic effects .
Q. What mechanistic insights explain the compound’s stability under oxidative conditions?
- Methodological Answer : Perform kinetic studies using radical initiators (e.g., AIBN) and monitor degradation via LC-MS. Isotopic labeling (/) can trace oxidation pathways. The silyl ethers likely act as radical scavengers, while the conjugated tetraene system delocalizes electron density, reducing susceptibility to singlet oxygen .
Q. What strategies optimize scalability for multistep synthesis of this compound?
- Methodological Answer : Implement flow chemistry for silylation steps to improve reaction control and yield. Use design of experiments (DoE) to optimize critical parameters (temperature, catalyst loading). Replace chromatographic purifications with telescoped crystallizations for intermediates. Process analytical technology (PAT) ensures real-time monitoring .
Q. How can cross-validation of structural data resolve discrepancies in reported configurations?
- Methodological Answer : Combine vibrational circular dichroism (VCD) with X-ray and NMR data to resolve ambiguous stereocenters. For the 24S configuration, compare optical rotation ([α]) with literature values for homologs (e.g., 24-methylcholesta-5,23E-dien-3β-ol). Density functional theory (DFT) simulations of NMR chemical shifts provide additional validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.